Tantalum Nitride (TaN) is a refractory ceramic material, characterized by its high melting point, hardness, and chemical inertness. [] It is a metallic nitride, classified as a transition metal nitride. [, , ] In scientific research, TaN is widely studied for its potential applications in microelectronics, hard coatings, diffusion barriers, and more. [, , , ]
Various methods are employed for the synthesis of TaN, with reactive sputtering being a commonly used technique. [, , ] This method involves sputtering a tantalum target in the presence of nitrogen gas. [] Other synthesis methods include chemical vapor deposition (CVD) [, ], pulsed laser deposition [, , ], and cathodic arc deposition. [] The choice of synthesis method significantly influences the properties of the resulting TaN films, including their crystal structure, composition, and electrical resistivity. [, ]
Parameters such as nitrogen flow rate [, , , ], substrate temperature [, ], and bias voltage [] significantly affect the properties of TaN films synthesized by reactive sputtering. For example, increasing the nitrogen flow rate can lead to the formation of different tantalum nitride phases, such as Ta2N, TaN, and Ta3N5, ultimately influencing the electrical resistivity of the film. []
CVD processes use precursors like pentakis(diethylamido)tantalum and ammonia [] or tertbutylimidotris(diethylamido)tantalum (TBTDET) and ammonia. [, ] CVD allows for controlled deposition of TaN films with desired properties, including low resistivity. [, ]
PLD utilizes a high-power pulsed laser to ablate a tantalum target in a nitrogen atmosphere, depositing TaN films on a substrate. [, , ] Substrate temperature and nitrogen gas pressure are critical parameters influencing the properties of the resulting films. []
This method utilizes a high-current arc to vaporize a tantalum cathode in a nitrogen atmosphere. [] Substrate bias voltage plays a crucial role in controlling the microstructure and properties of TaN films deposited by cathodic arc deposition. []
Tantalum Nitride exists in various crystal structures, including cubic (NaCl-type), hexagonal, and tetragonal phases. [, , , ] The cubic phase is the most commonly studied and exhibits excellent properties for various applications. [, ] X-ray diffraction (XRD) is a primary technique used to analyze the crystal structure of TaN films, providing information about the lattice parameters and preferred orientation of crystallites. [, , , ]
The mechanism of action of TaN depends on its specific application. For example, in diffusion barrier applications, the dense and inert nature of TaN prevents the interdiffusion of other materials, protecting underlying layers from degradation. [, , , ] In hard coatings, the high hardness and wear resistance of TaN contribute to improved durability and performance. [, ]
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